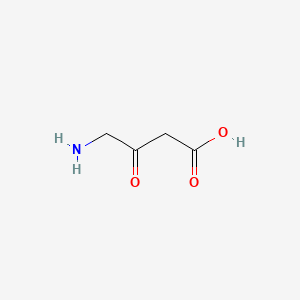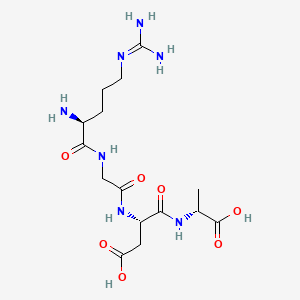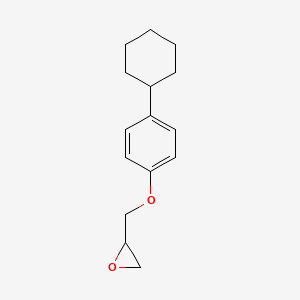![molecular formula C22H43NO4 B1623216 [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide CAS No. 40716-42-5](/img/structure/B1623216.png)
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group and two hydroxyethyl groups attached to an octadecenamide backbone. Its specific stereochemistry is denoted by the (9Z,12R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide typically involves the reaction of ricinoleic acid with diethanolamine. The process includes the following steps:
Esterification: Ricinoleic acid is esterified with ethanol to form ethyl ricinoleate.
Amidation: Ethyl ricinoleate is then reacted with diethanolamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecenamide backbone can be reduced to form saturated amides.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
The mechanism by which [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide exerts its effects involves interactions with cellular membranes and proteins. The hydroxy and hydroxyethyl groups facilitate binding to specific molecular targets, influencing pathways related to inflammation and microbial activity.
Comparison with Similar Compounds
Similar Compounds
- Ricinoleic acid diethanolamide
- 12-Hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide
Uniqueness
Compared to similar compounds, [R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide is unique due to its specific stereochemistry and the presence of both hydroxy and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
40716-42-5 |
|---|---|
Molecular Formula |
C22H43NO4 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(Z,12R)-12-hydroxy-N,N-bis(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)23(17-19-24)18-20-25/h9,12,21,24-26H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
InChI Key |
PDVQCPFKYPYROG-ZDKIGPTLSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N(CCO)CCO)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N(CCO)CCO)O |
Key on ui other cas no. |
40716-42-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)


![(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1623151.png)



![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)
